5-Bromo-6-hydroxypyridine-3-sulfonyl chloride

Catalog No.
S13986940
CAS No.
M.F
C5H3BrClNO3S
M. Wt
272.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride

Product Name

5-Bromo-6-hydroxypyridine-3-sulfonyl chloride

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-sulfonyl chloride

Molecular Formula

C5H3BrClNO3S

Molecular Weight

272.50 g/mol

InChI

InChI=1S/C5H3BrClNO3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)

InChI Key

RPVDMJRLZWZSNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)Cl)Br

5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is a chemical compound characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is C5H2BrCl2NO2SC_5H_2BrCl_2NO_2S and it has a molecular weight of approximately 290.95 g/mol. This compound is notable for its reactivity due to the sulfonyl chloride moiety, which makes it a useful intermediate in various chemical syntheses. The compound is primarily identified by its CAS number 216394-05-7 and has applications in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, potentially forming salts with strong bases.
  • Coupling Reactions: This compound can be used as an electrophile in coupling reactions with amines or other nucleophiles to form more complex structures.

The synthesis of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride can be achieved through several methods:

  • From 6-Amino-5-bromopyridine-3-sulfonic Acid:
    • Step 1: React 6-amino-5-bromopyridine-3-sulfonic acid with hydrochloric acid and sodium nitrite at low temperatures to form the corresponding diazonium salt.
    • Step 2: Treat the diazonium salt with phosphorus pentachloride or trichlorophosphate at elevated temperatures (75–125 °C) to yield the sulfonyl chloride derivative .
  • Alternative Synthetic Routes: Other methods may involve different starting materials or reagents, but the above method is one of the most common approaches documented in literature.

5-Bromo-6-hydroxypyridine-3-sulfonyl chloride has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, particularly in drug development.
  • Pharmaceutical Research: Its derivatives may be explored for potential therapeutic applications.
  • Chemical Probes: The compound can be utilized as a chemical probe in biological studies to investigate enzyme activities or receptor interactions.

While specific interaction studies on 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride are scarce, similar compounds have been investigated for their interactions with biological targets. Research typically focuses on:

  • Enzyme Inhibition: Compounds with pyridine rings often exhibit inhibitory effects on various enzymes, which could be a subject for future studies involving this compound.
  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors could provide insights into its potential biological effects.

Several compounds share structural similarities with 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Bromo-6-chloropyridine-3-sulfonyl chloride0.80Contains bromine and sulfonyl chloride
5-Bromo-6-chloropyridin-2-amine0.73Amino group instead of hydroxyl
5-Bromo-6-chloropyridin-3-amine0.72Amino group at position three
2-Bromo-6-chloro-3-methoxypyridine0.71Methoxy group substitution

These compounds highlight the unique features of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride, particularly its combination of bromine and sulfonyl chloride functionalities, which may confer distinct reactivity and potential applications in medicinal chemistry compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.87055 g/mol

Monoisotopic Mass

270.87055 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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